molecular formula C17H18N4OS B13881244 benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate

benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate

Cat. No.: B13881244
M. Wt: 326.4 g/mol
InChI Key: LTHSEEUVKSAFIE-UHFFFAOYSA-N
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Description

Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a furan ring and a benzyl group, along with cyano and carboximidothioate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate typically involves multiple steps. One common method includes the reaction of benzylamine with 4-(furan-2-yl)piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyanogen bromide and thiourea to introduce the cyano and carboximidothioate groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate

InChI

InChI=1S/C17H18N4OS/c18-14-19-17(23-13-15-5-2-1-3-6-15)21-10-8-20(9-11-21)16-7-4-12-22-16/h1-7,12H,8-11,13H2

InChI Key

LTHSEEUVKSAFIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CO2)C(=NC#N)SCC3=CC=CC=C3

Origin of Product

United States

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